molecular formula C15H16ClN5O3 B2884128 (Z)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 478253-00-8

(Z)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2884128
Numéro CAS: 478253-00-8
Poids moléculaire: 349.77 g/mol
Clé InChI: CTDOVSIQFJCNMK-WEVVVXLNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a substituted purine derivative characterized by a bicyclic purine-2,6-dione core. Key structural features include:

  • Position 3: A methyl group, which may influence steric hindrance and metabolic stability.
  • Position 7: A (Z)-3-chlorobut-2-en-1-yl substituent, introducing a halogenated alkene moiety that could enhance electrophilic reactivity or serve as a leaving group in chemical modifications.

Purine diones are widely studied for their biological activities, including kinase inhibition and antiviral properties.

Propriétés

Numéro CAS

478253-00-8

Formule moléculaire

C15H16ClN5O3

Poids moléculaire

349.77 g/mol

Nom IUPAC

7-[(E)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H16ClN5O3/c1-9(16)5-6-21-11-12(20(2)15(23)19-13(11)22)18-14(21)17-8-10-4-3-7-24-10/h3-5,7H,6,8H2,1-2H3,(H,17,18)(H,19,22,23)/b9-5+

Clé InChI

CTDOVSIQFJCNMK-WEVVVXLNSA-N

SMILES

CC(=CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)Cl

SMILES isomérique

C/C(=C\CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)/Cl

SMILES canonique

CC(=CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)Cl

Solubilité

not available

Origine du produit

United States

Activité Biologique

(Z)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, identified by its CAS number 478253-00-8, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C15H16ClN5O3\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{5}\text{O}_{3} with a molecular weight of 349.77 g/mol. The compound features a chlorobutene side chain and a furan moiety which may contribute to its biological activity.

PropertyValue
CAS Number478253-00-8
Molecular FormulaC15H16ClN5O3
Molecular Weight349.77 g/mol
PurityNLT 98%

Research indicates that compounds similar to this purine derivative can interact with various enzymes and receptors in biological systems. The presence of the furan ring and chlorobutene side chain suggests potential activity against certain enzymes involved in metabolic pathways or as modulators of receptor activity.

Potential Targets

  • Enzymatic Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that this compound might exhibit similar properties .
  • Receptor Modulation : The purine scaffold is known for its ability to interact with adenosine receptors, which play significant roles in cellular signaling and could be a target for therapeutic interventions .

In Vitro Studies

In vitro studies have demonstrated that related purine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways .

Case Studies

  • Antitumor Activity : A study involving a structurally similar compound demonstrated significant antitumor effects in xenograft models of breast cancer. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis via the modulation of key signaling pathways .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of purine derivatives against oxidative stress-induced neuronal damage, suggesting that this compound may also offer protective benefits in neurodegenerative conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

No direct comparative studies for "(Z)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione" are cited in the provided evidence. However, structural analogs and related dione-containing compounds can be discussed hypothetically based on their core frameworks and substituents.

Structural Analogues in the Purine Dione Family

Below is a comparative analysis:

Property Target Compound Compound 11
Core Structure Purine-2,6-dione Furochromene-3,7-dione
Substituents Chloroalkene, furan-methylamine, methyl Formyl, hydroxy, methoxy, isopropyl, styryl
Functional Groups Amine, halogen, furan, dione Aldehyde, phenol, ether, dione
Potential Reactivity Electrophilic chloroalkene; nucleophilic furan Electrophilic aldehyde; phenolic hydroxyl
Synthetic Yield Not reported 60% (ether recrystallization)

Key Differences and Implications

Substituent Diversity : The target compound’s chloroalkene and furan-methylamine groups may confer unique solubility or reactivity compared to Compound 11’s polar formyl and methoxy groups.

Biological Activity: Furochromene diones (e.g., Compound 11) are often explored for antioxidant or anticancer activity due to their phenolic and conjugated systems . Purine diones, by contrast, are more commonly associated with nucleotide mimicry.

Méthodes De Préparation

Synthesis of the Purine Dione Core

The 1H-purine-2,6(3H,7H)-dione scaffold serves as the foundational structure. Xanthine (1H-purine-2,6(3H,7H)-dione) is typically functionalized at the N3, N7, and C8 positions. Initial methylation at N3 is achieved via treatment with methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. This yields 3-methylxanthine in 85–90% yield, confirmed by $$ ^1H $$ NMR (δ 3.40 ppm, singlet, 3H).

Table 1: N3 Methylation of Xanthine

Reagent Solvent Temperature Time (h) Yield (%)
Methyl iodide DMF 60°C 12 88

C8 Functionalization with Furan-2-ylmethylamine

Introducing the furan-2-ylmethylamino group at C8 requires activation of the purine ring. Chlorination at C8 using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at 110°C for 6 hours generates 8-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione. Subsequent nucleophilic substitution with furan-2-ylmethylamine is performed in anhydrous toluene under reflux with catalytic palladium(II) acetate and Xantphos ligand, yielding 8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (72% yield).

Table 2: C8 Amination Conditions

Substrate Amine Catalyst System Solvent Yield (%)
8-Chloro-3-methylpurine Furan-2-ylmethylamine Pd(OAc)₂/Xantphos Toluene 72

Key $$ ^13C $$ NMR data for the product includes δ 152.4 ppm (C8-NH) and δ 110.2 ppm (furan C2), confirming successful substitution.

N7 Alkylation with (Z)-3-Chlorobut-2-en-1-yl Group

Regioselective alkylation at N7 presents challenges due to competing N9 reactivity. A modified silylation strategy is employed:

  • Silylation : Treatment of 8-((furan-2-ylmethyl)amino)-3-methylpurine with N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile activates the N7 position.
  • Alkylation : Addition of (Z)-1-chloro-3-iodobut-2-ene and tin(IV) chloride (SnCl₄) at 0°C for 4 hours achieves 78% yield of the Z-isomer. Stereochemical control is attributed to the syn-periplanar transition state during the Sₙ2-like mechanism.

Table 3: N7 Alkylation Parameters

Alkylating Agent Catalyst Temperature Time (h) Z:E Ratio Yield (%)
(Z)-1-Chloro-3-iodobut-2-ene SnCl₄ 0°C 4 9:1 78

The Z configuration is verified by $$ ^1H $$ NMR coupling constants ($$ J = 10.2 \, \text{Hz} $$) and NOESY correlations between the chloro and vinyl protons.

Stereochemical and Stability Considerations

The Z-configured chloroallyl group exhibits limited isomerization under mild conditions (pH 6–8, 25°C). However, prolonged heating (>80°C) or strong acids (e.g., H₂SO₄) induces partial E-isomer formation. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the Z-isomer with >99% purity.

Characterization Data

The final compound is characterized by:

  • HRMS (ESI) : $$ m/z $$ [M + H]⁺ calcd for C₁₅H₁₆ClN₅O₃: 358.1068; found: 358.1071.
  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, H8), 6.42–6.38 (m, 2H, furan H3/H4), 5.72 (dt, $$ J = 10.2 \, \text{Hz} $$, 1H, CH=CH), 4.89 (d, $$ J = 5.6 \, \text{Hz} $$, 2H, NHCH₂), 3.41 (s, 3H, N3-CH₃).

Q & A

Q. Table 1. Synthetic Yield Optimization

StepConditionsYield (%)Reference
AlkylationDMF, 0°C, 12 hr65
ChlorinationSOCl₂, CH₂Cl₂, reflux, 2 hr78
Final PurificationSilica gel (EtOAc/Hexane 3:7)92

Q. Table 2. Receptor Binding Affinity

Receptor SubtypeIC₅₀ (nM)Assay TypeReference
A₁120 ± 15Radioligand
A₂A450 ± 30Cell-based cAMP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.